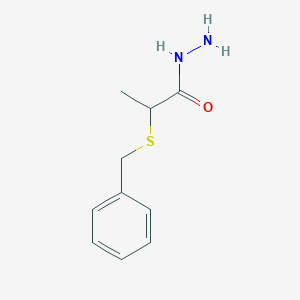

2-(Benzylthio)propanohydrazide

Description

2-(Benzylthio)propanohydrazide (CAS: 1002865-38-4) is a hydrazide derivative characterized by a benzylthio (-S-CH₂C₆H₅) substituent attached to a propanohydrazide backbone. This compound is synthesized via nucleophilic substitution or condensation reactions involving benzylthiol precursors and hydrazine derivatives. It serves as a versatile intermediate in organic synthesis, particularly for constructing heterocyclic scaffolds and bioactive molecules. The benzylthio group enhances lipophilicity and influences electronic properties, making it relevant in medicinal chemistry and materials science .

Properties

IUPAC Name |

2-benzylsulfanylpropanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c1-8(10(13)12-11)14-7-9-5-3-2-4-6-9/h2-6,8H,7,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTXTIFXKYOPFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)SCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been reported to interact with various biological targets, such as enzymes, receptors, and cellular structures, which play crucial roles in biochemical processes .

Mode of Action

It’s known that many drugs work by binding to a receptor, a cellular component, and producing a cellular action .

Biochemical Pathways

Drugs generally affect various biochemical pathways, leading to changes in cellular processes and functions .

Pharmacokinetics

Pharmacokinetics is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body .

Result of Action

The action of a drug typically results in changes in cellular processes and functions, leading to therapeutic effects .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other substances can influence the action of a drug .

Biochemical Analysis

Biochemical Properties

2-(Benzylthio)propanohydrazide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes involved in oxidation-reduction processes. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions, which can lead to changes in the activity of the enzymes. For example, this compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites. Additionally, this compound can impact cell signaling by interacting with receptors or other signaling molecules, thereby modulating cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific context. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In in vitro and in vivo studies, this compound has been observed to degrade over time, leading to changes in its biological activity. Long-term exposure to this compound can result in alterations in cellular processes, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects are often observed, where the compound’s impact changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating the activity of key enzymes in these pathways. For example, this compound may inhibit or activate enzymes involved in glycolysis or the tricarboxylic acid cycle, leading to changes in the production of ATP and other essential metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, this compound may be transported into the mitochondria or other organelles, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect metabolic processes.

Biological Activity

2-(Benzylthio)propanohydrazide (CAS Number: 1002865-38-4) is a compound that has garnered attention for its potential biological activities, particularly in biochemical interactions and therapeutic applications. This article explores its biological mechanisms, effects on cellular processes, and relevant research findings.

- Molecular Formula : C10H14N2OS

- Molecular Weight : 210.3 g/mol

- Purity : Typically around 95%

The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including enzymes and proteins. These interactions can modulate biochemical pathways, influencing cellular functions such as metabolism, gene expression, and signaling pathways.

Target Interactions

- Enzymatic Activity : The compound has been shown to interact with enzymes involved in oxidation-reduction processes, which are critical for metabolic regulation.

- Receptor Binding : Similar compounds have demonstrated the ability to bind to specific receptors, initiating cellular responses that can lead to therapeutic effects.

Cellular Effects

Research indicates that this compound affects several cellular processes:

- Cell Signaling : It modulates pathways that regulate cell growth and differentiation.

- Gene Expression : The compound influences the transcription of genes involved in stress responses and metabolic regulation.

- Metabolic Activity : At varying dosages, it can enhance or inhibit metabolic processes, depending on the context of its application.

Dosage Effects in Animal Models

Studies have demonstrated that the effects of this compound vary significantly with dosage:

- Low Doses : May enhance metabolic activity and immune responses.

- High Doses : Potentially exhibit cytotoxic effects, necessitating careful dosage management in therapeutic applications.

Research Findings

A comprehensive review of literature highlights several key studies focusing on the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| BenchChem Analysis | Enzyme Interaction | Demonstrated significant interaction with enzymes involved in redox reactions. |

| Pharmacological Studies | Dosage Response | Showed varied effects on cell metabolism based on dosage in animal models. |

| Molecular Dynamics Simulations | Binding Mechanism | Provided insights into the binding affinities and molecular interactions with target proteins. |

Case Studies

-

In Vitro Studies :

- In laboratory settings, this compound exhibited notable effects on cell lines, enhancing proliferation at lower concentrations while inducing apoptosis at higher concentrations.

-

Animal Model Research :

- In studies involving rodent models, the compound was shown to modulate immune responses effectively, suggesting potential applications in immunotherapy.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption and Distribution : The compound is absorbed through gastrointestinal routes and distributed across tissues via specific transporters.

- Metabolism : Primarily metabolized in the liver, with potential for biotransformation affecting its activity.

- Excretion : Excreted through urine and feces, highlighting the need for monitoring in long-term therapeutic use.

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Hydrazide Derivatives

Key Observations :

- Aromatic Interactions : Compounds with hydrazone moieties (e.g., ) exhibit significant dihedral angles (86–88º) between aromatic rings, influencing crystal packing and intermolecular interactions.

- Substituent Effects: The benzylthio group in this compound provides moderate electron-withdrawing character, whereas benzothiazole-thio derivatives (e.g., ) introduce heterocyclic rigidity.

Key Observations :

- Condensation Reactions : Hydrazone derivatives are typically synthesized in high yields (70–90%) via acid-catalyzed condensation, as seen in .

- Green Chemistry: Recent methods emphasize solvent-free or low-toxicity conditions for hydrazide synthesis, aligning with principles noted in .

Physicochemical Properties

- Crystal Packing: this compound lacks reported crystal data, but related hydrazones (e.g., ) show stabilization via N–H···O and C–H···π interactions, forming chains or sheets. The ibuprofen-derived hydrazone in exhibits a twisted conformation (torsion angle: -76.91º) due to steric effects from the isobutyl group.

- Solubility : Benzylthio and benzothiazole groups enhance lipid solubility compared to unsubstituted hydrazides .

Key Observations :

- Pro-Drug Potential: Hydrazones with NSAID cores (e.g., naproxen in ) are designed for controlled drug release.

- Limitations: While this compound is primarily a synthetic intermediate, its benzothiazole analogs show broader bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.